molecular formula C13H16O2 B179516 1-Hydroxycyclohexyl phenyl ketone CAS No. 947-19-3

1-Hydroxycyclohexyl phenyl ketone

Cat. No. B179516
CAS RN: 947-19-3
M. Wt: 204.26 g/mol
InChI Key: QNODIIQQMGDSEF-UHFFFAOYSA-N
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Description

1-Hydroxycyclohexyl phenyl ketone is a photoinitiator (PI) molecule that can be used in chain transfer polymerization . It can be incorporated in the polymeric matrix by the addition of a chromophore as a pendant group . It is used as a photoinitiator in UV-radiation-curable technologies which are used in various applications and industry branches such as printing and packaging, coatings, furniture and flooring, and adhesives .


Synthesis Analysis

The synthesis of 1-Hydroxycyclohexyl phenyl ketone involves several steps . Firstly, cyclohexyl carbonyl chloride is prepared from cyclohexane carboxylic acid and thionyl chloride . Secondly, cyclohexyl phenyl ketone is synthesized from benzene and the above-mentioned cyclohexyl carbonyl chloride in the presence of anhydrous aluminium trichloride as a catalyst . Finally, α - hydroxycyclohexyl phenyl ketone is prepared from cyclohexyl phenyl ketone by chlorination and hydrolysis in the presence of NaOH (aq), CCl4 and benzalkonium bromide as phase transfer catalyst .


Molecular Structure Analysis

The molecular formula of 1-Hydroxycyclohexyl phenyl ketone is C13H16O2 . The structure of this compound can be represented as HOC6H10COC6H5 .


Chemical Reactions Analysis

1-Hydroxycyclohexyl phenyl ketone has been reported to mediate the oxidation of primary alcohols and aldehydes to acids via hydride transfer reactions .


Physical And Chemical Properties Analysis

1-Hydroxycyclohexyl phenyl ketone is slightly soluble in water (1108 mg/L at 25°C) and soluble in acetone, butyl acetate, methanol and toluene . Its boiling point is 175 °C/15 mmHg (lit.) and melting point is 47-50 °C (lit.) .

Scientific Research Applications

Photoinitiator in UV-Curable Technologies

1-Hydroxycyclohexyl phenyl ketone is widely used as a photoinitiator in UV-radiation-curable technologies. This application spans various industry branches, including printing and packaging , coatings , furniture and flooring , and adhesives .

UV Curing Component

It serves as a crucial component that facilitates UV curing processes. This is particularly important in industries where rapid setting and curing of materials are required .

Formation of Block and Grafted Copolymers

The compound is used as a base material in the formation of block and grafted copolymers, which are essential in creating specialized polymer structures with unique properties .

Chain Transfer Polymerization

As a photoinitiator molecule, 1-Hydroxycyclohexyl phenyl ketone can be used in chain transfer polymerization. This involves incorporating the photoinitiator in the polymeric matrix by adding a chromophore as a pendant group, which is vital for controlling polymer architecture .

Mechanism of Action

Target of Action

1-Hydroxycyclohexyl phenyl ketone, also known as (1-Hydroxycyclohexyl)(phenyl)methanone, is a photoinitiator molecule . Its primary targets are the monomers or oligomers in a polymerizable mixture . These targets play a crucial role in the formation of polymers, which are large molecules composed of repeated subunits.

Mode of Action

1-Hydroxycyclohexyl phenyl ketone interacts with its targets through a process called photopolymerization . When exposed to ultraviolet (UV) light, 1-Hydroxycyclohexyl phenyl ketone absorbs photons and undergoes a photoreaction, generating highly reactive free radicals . These radicals then interact with the monomers or oligomers, initiating a polymerization process . This results in the formation of a solid polymer network from the liquid or semi-liquid starting materials .

Biochemical Pathways

The primary biochemical pathway affected by 1-Hydroxycyclohexyl phenyl ketone is the polymerization pathway . The free radicals generated by 1-Hydroxycyclohexyl phenyl ketone initiate a chain reaction that leads to the formation of polymers . This process can significantly alter the physical properties of the material, transforming it from a liquid or semi-liquid state to a solid state .

Pharmacokinetics

It’s important to note that the efficiency of 1-hydroxycyclohexyl phenyl ketone as a photoinitiator can be influenced by factors such as the intensity and wavelength of the uv light source, the concentration of 1-hydroxycyclohexyl phenyl ketone in the polymerizable mixture, and the presence of other components in the mixture .

Result of Action

The molecular effect of 1-Hydroxycyclohexyl phenyl ketone’s action is the transformation of monomers or oligomers into a solid polymer network

Action Environment

The action of 1-Hydroxycyclohexyl phenyl ketone can be influenced by various environmental factors. For instance, the presence of oxygen can inhibit the polymerization process by reacting with the free radicals generated by 1-Hydroxycyclohexyl phenyl ketone .

Safety and Hazards

When handling 1-Hydroxycyclohexyl phenyl ketone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

properties

IUPAC Name

(1-hydroxycyclohexyl)-phenylmethanone
Source PubChem
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InChI

InChI=1S/C13H16O2/c14-12(11-7-3-1-4-8-11)13(15)9-5-2-6-10-13/h1,3-4,7-8,15H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNODIIQQMGDSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9044748
Record name (1-Hydroxycyclohexyl)(phenyl)methanone
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Molecular Weight

204.26 g/mol
Source PubChem
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Physical Description

Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, Liquid
Record name Methanone, (1-hydroxycyclohexyl)phenyl-
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Product Name

1-Hydroxycyclohexyl phenyl ketone

CAS RN

947-19-3
Record name 1-Hydroxycyclohexyl phenyl ketone
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Record name Hydroxycyclohexyl phenyl ketone
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Record name 1-Hydroxycyclohexyl phenyl ketone
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Record name Methanone, (1-hydroxycyclohexyl)phenyl-
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Record name Hydroxycyclohexyl phenyl ketone
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Record name HYDROXYCYCLOHEXYL PHENYL KETONE
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Synthesis routes and methods I

Procedure details

To 900 parts by weight of methyl ethyl ketone were added 100 parts by weight of cyclohexanone, 750 parts by weight of partially caprolactone-modified polyfunctional acrylate (DPCA-20, produced by Nippon Kayaku Co., Ltd.), 200 parts by weight of a silica sol (MIBK-ST, produced by Nissan Chemical Industries, Ltd.) and 50 parts by weight of a photopolymerization initiator (IRGACURE 184, produced by Ciba Specialty Chemicals Corp.), followed by stirring. The mixture was filtered through a polypropylene filter having a pore size of 0.4 μm to prepare Coating solution A for hardcoat layer.
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Synthesis routes and methods II

Procedure details

A protective layer coating solution was prepared by mixing 3 parts by mass of pentaerythritol hexaacrylate (KAYARAD DPHA, produced by Nippon Kayaku Co., Ltd.), 3 parts by mass of an urethane acrylate oligomer (ART RESIN UN-3320HA, produced by Negami Chemical Industrial Co., Ltd.), 3 parts by mass of an acrylic acid ester of dipentaerythritol caprolactone (KAYARAD DPCA-120, produced by Nippon Kayaku Co., Ltd.), 1 part by mass of a silica (P-526, produced by Mizusawa Industrial Chemicals, Ltd.), 0.5 parts by mass of a photopolymerization initiator (IRGACURE 184, produced by Nihon Ciba-Geigy K.K.), and 11 parts by mass of isopropyl alcohol, and sufficiently agitating and dispersing the mixture with the use of a ball mill, such that the average particle diameter became approximately 3 μm.
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Synthesis routes and methods III

Procedure details

A process of claim 9 wherein 1-phenyl-2-hydroxy-2-methyl-1-propanone, 1-(4-isopropylphenyl)-2-hydroxy-2-methyl-1-propanone or 1-hydroxycyclohexyl phenyl ketone is prepared by utilizing the corresponding ketone 1-phenyl-2-methyl-1-propanone, 1-(4-isopropylphenyl)-2-methyl-1-propanone or cyclohexyl phenyl ketone in said process.
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ketone 1-phenyl-2-methyl-1-propanone
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Synthesis routes and methods IV

Procedure details

100 parts by weight of a 25% ethyl acetate solution of an acrylic copolymer having a weight average molecular weight of 300,000, prepared from 60 parts by weight of butyl acrylate, 10 parts by weight of methyl methacrylate and 30 parts by weight of 2-hydroxyethyl acrylate, was reacted with 7.0 parts by weight of methacryloyloxyethyl isocyanate to thereby obtain an energy radiation curable copolymer. 0.5 part by weight of polyisocyanate compound (Coronate L produced by Nippon Polyurethane Industry Co., Ltd.) and 1.0 part by weight of photopolymerization initiator (Irgacure 184 produced by Ciba Specialty Chemicals K.K.) were mixed with 100 parts by weight, in terms of solid contents, of the energy radiation curable copolymer, thereby obtaining an energy radiation curable pressure sensitive adhesive.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Hydroxycyclohexyl phenyl ketone
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1-Hydroxycyclohexyl phenyl ketone
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1-Hydroxycyclohexyl phenyl ketone
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1-Hydroxycyclohexyl phenyl ketone
Reactant of Route 6
1-Hydroxycyclohexyl phenyl ketone

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